(2Z)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-one O-(anilinocarbonyl)oxime
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Overview
Description
(2Z)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-one O-(anilinocarbonyl)oxime is a complex organic compound that features a tetrahydropyran ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-one O-(anilinocarbonyl)oxime typically involves multiple steps, starting from simpler precursors. One common method involves the formation of the tetrahydropyran ring through the hydroalkoxylation of γ- and δ-hydroxy olefins, catalyzed by platinum or other metal catalysts . The oxime functional group can be introduced through the reaction of the corresponding ketone or aldehyde with hydroxylamine under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Catalysts and reaction conditions are carefully selected to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(2Z)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-one O-(anilinocarbonyl)oxime can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The oxime group can be reduced to an amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert hydroxyl groups to chlorides, which can then undergo further substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction of the oxime group can produce primary amines .
Scientific Research Applications
(2Z)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-one O-(anilinocarbonyl)oxime has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2Z)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-one O-(anilinocarbonyl)oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The hydroxyl groups can also participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-2H-pyran-2-one: A simpler analog without the oxime and anilinocarbonyl groups.
δ-Valerolactone: Another related compound with a similar ring structure but different functional groups.
Uniqueness
(2Z)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-one O-(anilinocarbonyl)oxime is unique due to its combination of multiple hydroxyl groups, an oxime group, and an anilinocarbonyl moiety.
Properties
Molecular Formula |
C13H16N2O7 |
---|---|
Molecular Weight |
312.27 g/mol |
IUPAC Name |
[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate |
InChI |
InChI=1S/C13H16N2O7/c16-6-8-9(17)10(18)11(19)12(21-8)15-22-13(20)14-7-4-2-1-3-5-7/h1-5,8-11,16-19H,6H2,(H,14,20) |
InChI Key |
GPIOBIZYEXDBSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)ON=C2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
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